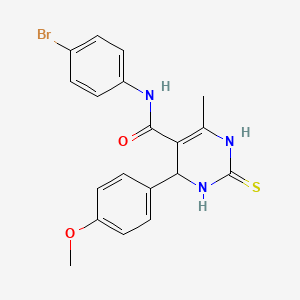

N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 455927-78-3

Cat. No.: VC7499429

Molecular Formula: C19H18BrN3O2S

Molecular Weight: 432.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 455927-78-3 |

|---|---|

| Molecular Formula | C19H18BrN3O2S |

| Molecular Weight | 432.34 |

| IUPAC Name | N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C19H18BrN3O2S/c1-11-16(18(24)22-14-7-5-13(20)6-8-14)17(23-19(26)21-11)12-3-9-15(25-2)10-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) |

| Standard InChI Key | DFFRAXAKLOZDMK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydropyrimidine ring (a six-membered heterocycle with two nitrogen atoms) fused with a thioxo group at position 2. Substituents include:

-

4-Bromophenyl group: Attached to the carboxamide nitrogen at position 5, contributing hydrophobic and electron-withdrawing characteristics.

-

4-Methoxyphenyl group: Positioned at carbon 4, introducing methoxy-mediated electron-donating effects.

-

Methyl group: At carbon 6, enhancing steric bulk and lipophilicity .

The IUPAC name, N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide, reflects this substitution pattern.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 432.34 g/mol |

| logP (Partition Coefficient) | ~3.99 (estimated via analogs) |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 58.09 Ų |

The compound’s moderate logP suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility . The polar surface area aligns with bioavailability trends for central nervous system-targeting drugs .

Synthesis and Optimization

General Synthetic Pathways

While explicit protocols for this compound are scarce, analogous pyrimidine carboxamides are synthesized via:

-

Biginelli-like Cyclocondensation: Combining aldehydes, β-ketoamides, and thiourea derivatives under acidic or catalytic conditions .

-

Post-Functionalization: Introducing bromophenyl and methoxyphenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

A hypothetical route involves:

-

Condensation of 4-methoxybenzaldehyde with methyl acetoacetate and thiourea to form the tetrahydropyrimidine core.

-

Subsequent bromination at the para position of aniline derivatives.

Catalytic Innovations

Recent advancements emphasize eco-friendly catalysts. For example, CeCl·7HO in ethanol improves yields (78–92%) for related thioxopyrimidines, reducing reaction times to 2–4 hours . Microwave-assisted synthesis further enhances efficiency, achieving cyclization in 15 minutes .

Biological and Pharmacological Profile

Antimicrobial Activity

Pyrimidine derivatives with thioxo groups exhibit broad-spectrum antimicrobial effects. In a study of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide analogs:

-

Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal Activity: 64–128 µg/mL against Candida albicans .

These results suggest that the bromophenyl and methoxyphenyl substituents in the target compound could enhance membrane disruption or enzyme inhibition .

Research Applications and Comparative Analysis

Drug Discovery

The compound’s scaffold aligns with privileged structures in kinase and protease inhibition. Key advantages include:

-

Structural Modularity: Positions 4 and 5 allow diversification for structure-activity relationship (SAR) studies .

-

Metabolic Stability: The thioxo group resists oxidative degradation compared to oxo analogs .

Comparison with Analogous Compounds

This table underscores the need for targeted bioassays to elucidate the compound’s specific efficacy .

Challenges and Future Directions

Synthetic Scalability

Current limitations include:

Flow chemistry and immobilized catalysts could address these issues, enabling gram-scale production .

Unexplored Therapeutic Avenues

Priority research areas include:

-

Cancer Biology: Screening against tyrosine kinase receptors (e.g., EGFR, VEGFR).

-

Neuroinflammation: Testing cyclooxygenase-2 (COX-2) inhibitory activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume